

# CAS number and molecular formula for Dopamine-13C hydrochloride.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dopamine-13C hydrochloride

Cat. No.: B13942378

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## Dopamine-13C Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Dopamine-13C hydrochloride**, a critical tool in neuroscience and pharmaceutical research. This isotopically labeled compound serves as an internal standard for the precise quantification of dopamine in various biological matrices and as a tracer in metabolic studies.

### Core Compound Information

**Dopamine-13C hydrochloride** is a stable isotope-labeled form of the neurotransmitter dopamine. The incorporation of a carbon-13 isotope provides a distinct mass signature, enabling its differentiation from endogenous dopamine in mass spectrometry-based analyses.

Property	Value	Source
CAS Number	335081-04-4	[1][2][3][4]
Molecular Formula	C <sub>7</sub> <sup>13</sup> CH <sub>12</sub> ClNO <sub>2</sub>	[1]
Molecular Weight	190.63 g/mol	[1][5]
Appearance	White to off-white solid	[3]
Storage	4°C, sealed storage, away from moisture	[1]

## Experimental Protocols: Quantification of Dopamine using LC-MS/MS with Isotope Dilution

The use of **Dopamine-13C hydrochloride** as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and reliable method for the quantification of dopamine in biological samples such as urine, plasma, and brain tissue.[6][7][8]

### Sample Preparation

- **Standard and Internal Standard Preparation:** Prepare stock solutions of both unlabeled dopamine hydrochloride and **Dopamine-13C hydrochloride** (internal standard) in a suitable solvent, such as a dilute acidic solution (e.g., 0.1% formic acid in water) to ensure stability.[6]
- **Calibration Curve:** Create a series of calibration standards by spiking known concentrations of unlabeled dopamine into a blank matrix (e.g., artificial urine, drug-free plasma). Add a fixed concentration of the **Dopamine-13C hydrochloride** internal standard to each calibration standard and to the unknown samples.[6]
- **Extraction:** Perform a liquid-liquid extraction or solid-phase extraction to isolate dopamine and the internal standard from the biological matrix.[6][7]

### LC-MS/MS Conditions

A typical LC-MS/MS method for dopamine analysis involves a reverse-phase C18 column with a gradient elution using mobile phases consisting of an aqueous solution with an acid modifier

(e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile.[8][9]

Parameter	Example Value
LC Column	C18 or Pentafluorophenyl (PFP)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 40 $\mu$ L
Ionization Mode	Positive Electrospray Ionization (ESI+)
MS/MS Mode	Multiple Reaction Monitoring (MRM)

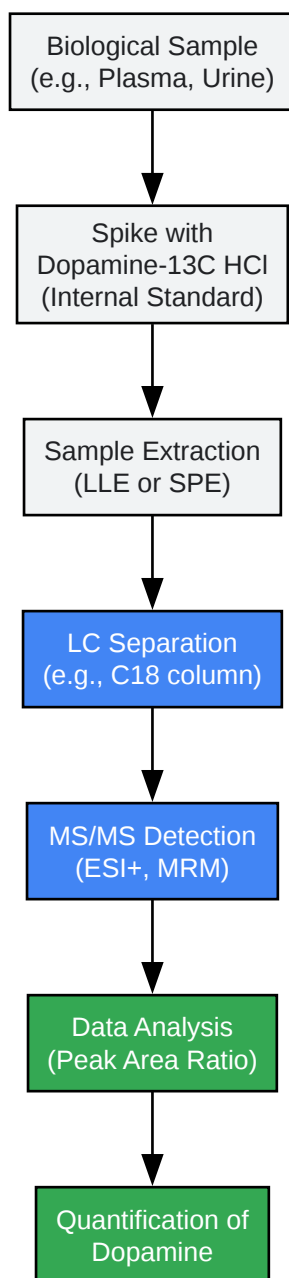
MRM Transitions:

- Dopamine: Monitor the transition from the precursor ion ( $m/z$  154.0) to a specific product ion (e.g.,  $m/z$  137.0).[6]
- **Dopamine-13C hydrochloride**: Monitor the transition from its precursor ion to a corresponding product ion. The exact  $m/z$  will depend on the position and number of 13C labels.

## Data Analysis

Quantification is achieved by calculating the ratio of the peak area of the endogenous dopamine to the peak area of the **Dopamine-13C hydrochloride** internal standard. This ratio is then plotted against the concentrations of the calibration standards to generate a calibration curve. The concentration of dopamine in the unknown samples is then determined from this curve.

## Experimental Workflow



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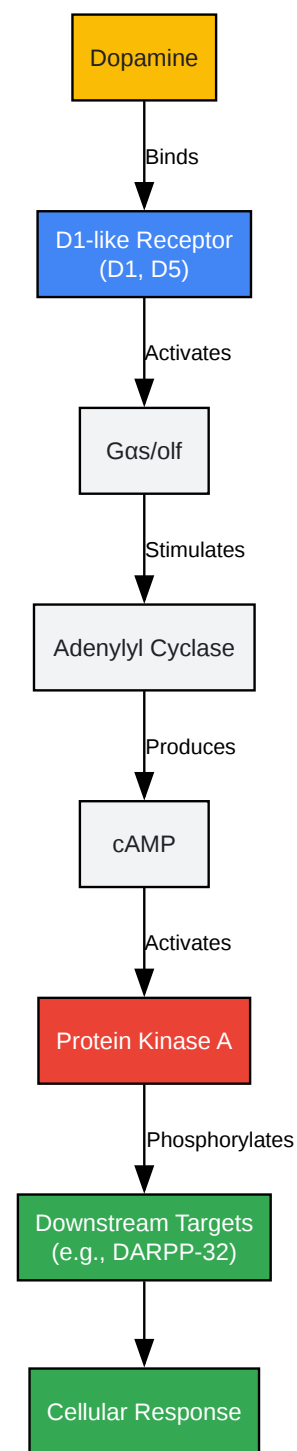
Caption: General workflow for dopamine quantification using an internal standard.

## Dopamine Signaling Pathways

Dopamine exerts its effects by binding to G-protein coupled receptors (GPCRs), which are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[1][2][3] These two families of receptors are coupled to different G-proteins and trigger distinct downstream signaling cascades.[2][3]

## D1-like Receptor Signaling

D1-like receptors are typically coupled to G $\alpha$ s/olf proteins.<sup>[2][3]</sup> Activation of these receptors leads to the stimulation of adenylyl cyclase (AC), which in turn increases the production of cyclic AMP (cAMP).<sup>[1]</sup> cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the DARPP-32 protein, leading to a cellular response.<sup>[1]</sup>  
<sup>[2]</sup>

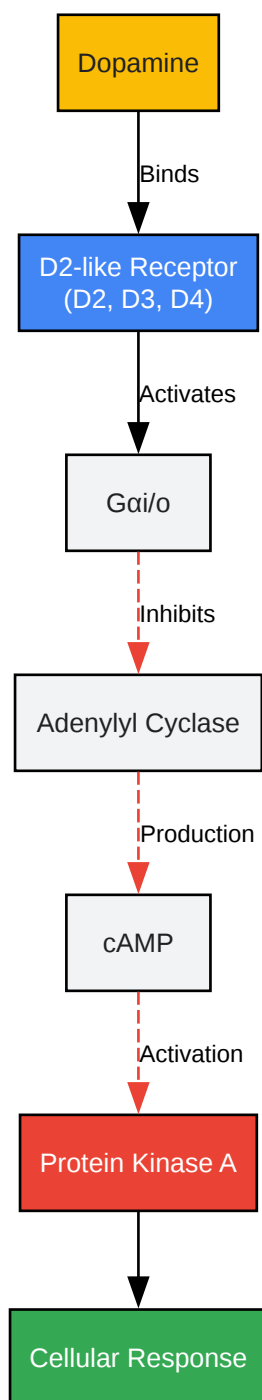


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Caption: Simplified D1-like receptor signaling cascade.

## D2-like Receptor Signaling

In contrast, D2-like receptors are coupled to Gai/o proteins.[2][3] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels and subsequent reduction in PKA activity.[3] D2-like receptors can also activate other signaling pathways, such as those involving Akt and GSK3.[2][3]



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Caption: Simplified D2-like receptor signaling cascade.

## Applications in Research

The use of **Dopamine-13C hydrochloride** is integral to various research areas:

- **Neuropharmacology:** To study the effects of drugs on dopamine metabolism and turnover.
- **Clinical Diagnostics:** For the accurate measurement of dopamine levels in patients with neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.
- **Metabolomics:** As a tracer to follow the metabolic fate of dopamine in vivo and in vitro.
- **Drug Development:** In pharmacokinetic and pharmacodynamic studies to quantify the impact of new chemical entities on the dopaminergic system.[1]

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- To cite this document: BenchChem. [CAS number and molecular formula for Dopamine-13C hydrochloride.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13942378#cas-number-and-molecular-formula-for-dopamine-13c-hydrochloride]

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